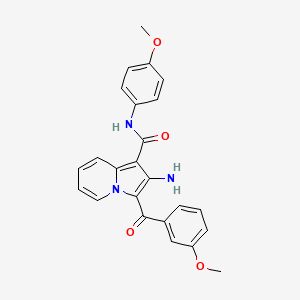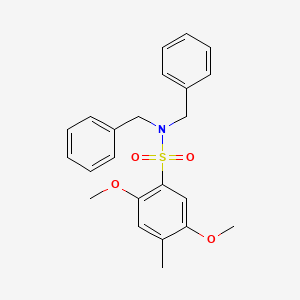
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide, also known as DBMMS, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. DBMMS has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Applications De Recherche Scientifique
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has been studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has also been studied for its potential as a radioprotective agent, which could be useful in the treatment of cancer patients undergoing radiation therapy.
Mécanisme D'action
The mechanism of action of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. It has been shown to inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also soluble in a variety of solvents, making it easy to work with in vitro experiments. However, one limitation of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide is that it can be difficult to work with in vivo experiments due to its poor solubility in water.
Orientations Futures
There are several future directions for research on N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide. One area of interest is the development of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide as a radioprotective agent in cancer patients undergoing radiation therapy. Additionally, further studies are needed to fully understand the mechanism of action of N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide and its potential as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxy-4-methylbenzene-1-sulfonyl chloride with benzylamine in the presence of a base. The resulting N-benzyl-2,5-dimethoxy-4-methylbenzenesulfonamide is then reacted with benzyl bromide in the presence of a base to yield N,N-dibenzyl-2,5-dimethoxy-4-methylbenzene-1-sulfonamide.
Propriétés
IUPAC Name |
N,N-dibenzyl-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4S/c1-18-14-22(28-3)23(15-21(18)27-2)29(25,26)24(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20/h4-15H,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBXPPZWVXIHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]bisbenzylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butyl-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815037.png)
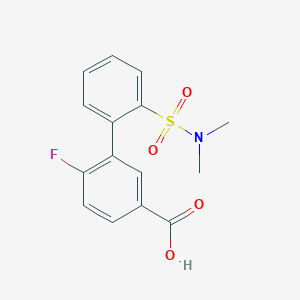
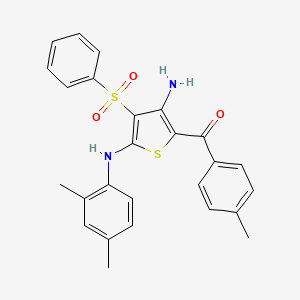
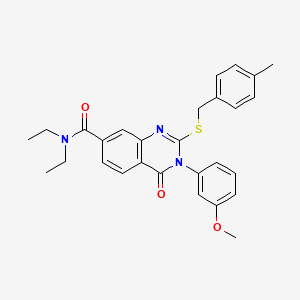
![1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2815046.png)
![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)
![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)
![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)

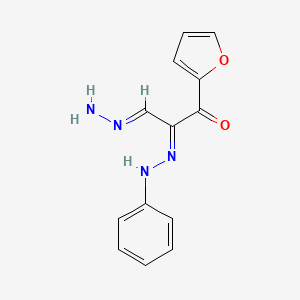
![3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2815057.png)
![(1S,4S)-N-(2,4-dimethyl-6-nitrophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2815058.png)
